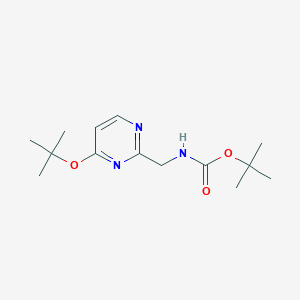

(4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester

Description

"(4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester" is a carbamate derivative featuring a pyrimidine ring substituted at the 4-position with a bulky tert-butoxy group and linked via a methylene bridge to a tert-butyl carbamate group. Carbamic acid tert-butyl esters are widely employed in organic synthesis as protecting groups for amines, leveraging their stability under basic conditions and susceptibility to acidic cleavage.

Properties

IUPAC Name |

tert-butyl N-[[4-[(2-methylpropan-2-yl)oxy]pyrimidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-13(2,3)19-11-7-8-15-10(17-11)9-16-12(18)20-14(4,5)6/h7-8H,9H2,1-6H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXXDKRBWJFXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butoxypyrimidine with a suitable carbamoyl chloride under basic conditions to form the desired ester. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related carbamic acid tert-butyl esters, highlighting key substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Carbamic Acid tert-Butyl Ester Derivatives

Key Observations:

The dihydroxycyclopentyl moiety in facilitates strong hydrogen bonding with SARS-CoV-2 Mpro (five H-bonds, bond lengths 1.84–2.38 Å), contributing to its high binding affinity (Glide score: -8.21 kcal/mol) .

Structural Modifications and Pharmacokinetics: Lipophilicity: Bulky tert-butyl groups (e.g., target compound) generally increase logP, improving membrane permeability but reducing aqueous solubility. In contrast, polar groups like the aminomethyl in enhance solubility but may limit blood-brain barrier penetration .

Synthetic Utility :

- Suzuki coupling and hydrogenation () are common methods for synthesizing pyrimidine-linked carbamates, with tert-butyl esters acting as transient protecting groups for amines .

Biological Activity: The dihydroxycyclopentyl analog () demonstrated antiviral activity via hydrophobic interactions with SARS-CoV-2 Mpro residues (LEU 141, HIS 164) and stable RMSD (<2.5 Å) in 100 ns simulations . Chloro-substituted analogs () may serve as kinase inhibitors due to their electrophilic pyrimidine cores, enabling covalent or non-covalent interactions with ATP-binding pockets .

Biological Activity

The compound (4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester , also known by its CAS number 2365420-00-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C14H23N3O3

- Molecular Weight : 281.35 g/mol

- Structure : The compound features a pyrimidine ring substituted with a tert-butoxy group and a carbamate moiety, which is characteristic of many biologically active compounds.

Research indicates that (4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester may exert its biological effects through several mechanisms:

- Gene Regulation : The compound has been shown to regulate cellular gene activity, particularly in relation to oncogenes such as c-myc and c-fos. It may also repress the promoter activity of the tumor suppressor gene p53, which is crucial for cell cycle regulation .

- Inflammatory Response Modulation : It appears to influence transcription factors involved in inflammatory responses, notably by suppressing NF-kappa-B activation while activating AP-1 . This dual action suggests a potential role in managing inflammatory diseases.

- Immune Response Interaction : The compound binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation, which could be beneficial in conditions where immune modulation is desired .

- Lipid Metabolism Alteration : Interaction with hepatocellular proteins indicates a possible role in lipid metabolism, affecting processes related to lipid accumulation and storage .

In Vitro Studies

In vitro studies have demonstrated that the compound can protect against oxidative stress-induced cell death. For example, treatment with this compound significantly improved cell viability in astrocytic cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

In Vivo Studies

In vivo experiments using animal models have shown that the compound may reduce markers of oxidative stress and inflammation. However, results have been mixed regarding its efficacy compared to established treatments like galantamine .

Case Studies

- Neuroprotection Against Aβ Toxicity : A study highlighted that the compound improved astrocyte viability when co-treated with Aβ, suggesting neuroprotective properties that could be leveraged for Alzheimer's disease treatment .

- Inflammation and Immune Modulation : Another case study indicated that the compound's ability to modulate T-cell responses could have implications for autoimmune disorders or transplant rejection scenarios, where immune suppression is beneficial .

Summary of Biological Activities

Comparison with Other Compounds

| Compound Name | Mechanism of Action | Efficacy |

|---|---|---|

| (4-tert-Butoxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester | Gene regulation; immune modulation; neuroprotection | Moderate |

| Galantamine | Acetylcholinesterase inhibition; neuroprotection | High |

| Donepezil | Acetylcholinesterase inhibition; cognitive enhancement | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.